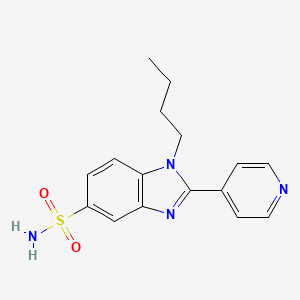![molecular formula C14H22N4O B7565096 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its pharmacological properties.
作用机制
The exact mechanism of action of 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea is not fully understood. However, it has been reported to act as an inhibitor of several enzymes involved in cancer cell proliferation and inflammation. It has also been reported to inhibit the reverse transcriptase activity of HIV-1 and the replication of SARS-CoV.
Biochemical and Physiological Effects:
1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. It has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, the compound has been shown to inhibit the reverse transcriptase activity of HIV-1 and the replication of SARS-CoV.
实验室实验的优点和局限性
One of the advantages of using 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its synthetic nature, which may limit its availability and increase its cost.
未来方向
There are several future directions for the research on 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea. One of the directions is to further investigate its potential as a therapeutic agent for cancer, inflammation, and viral infections. Additionally, the compound can be modified to improve its pharmacological properties, such as its solubility and bioavailability. Furthermore, the compound can be tested in combination with other drugs to enhance its potency and reduce its toxicity. Finally, the compound can be tested in animal models to evaluate its safety and efficacy in vivo.
In conclusion, 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
合成方法
The synthesis of 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea involves the reaction of 2-methyl-4-chloropyrimidine with cyclohexylisocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide to obtain the final product. This method has been reported to yield the compound in good purity and yield.
科学研究应用
1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been tested against various viruses and has shown potent antiviral activity against HIV-1 and SARS-CoV.
属性
IUPAC Name |
1-cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-15-9-8-12(17-11)10-16-14(19)18(2)13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZKOTZQYIYNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

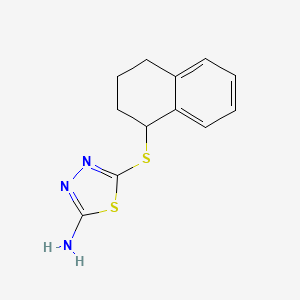
![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7565021.png)
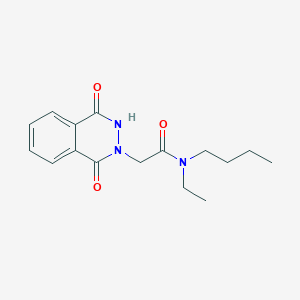


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)
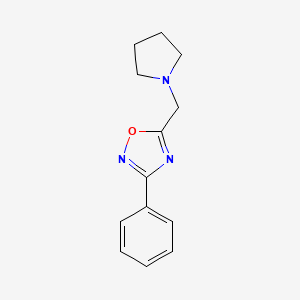
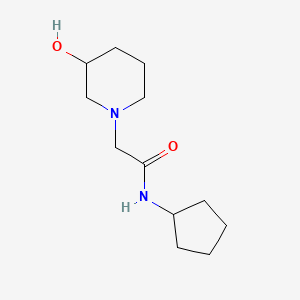
![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)
![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]-3-[2-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B7565088.png)
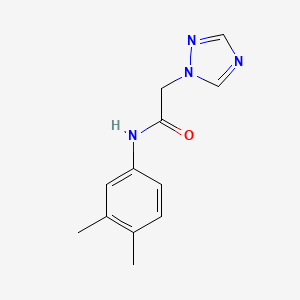
![N-[1-(2-bromophenyl)ethyl]acetamide](/img/structure/B7565104.png)
![2-(3-chlorophenyl)-N-[4-(3-cyanopyridin-2-yl)oxy-2-methylphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7565105.png)
